molecular formula C8H8BrNO2 B2537727 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one CAS No. 2155855-52-8

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one

Cat. No.: B2537727
CAS No.: 2155855-52-8
M. Wt: 230.061
InChI Key: YBLQELIDJVTXAV-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one (CAS 2155855-52-8) is a brominated fused heterocycle of significant interest in early-stage drug discovery and organic synthesis. This compound features a seven-membered azepine ring fused to a furan ring, creating a unique structural scaffold with a molecular weight of 230.06 and a molecular formula of C8H8BrNO2 . The presence of both a bromine substituent and a ketone group on this complex ring system makes it a highly versatile building block for medicinal chemistry. Researchers can utilize the bromine atom for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce diverse structural motifs . While specific biological data for this exact molecule is not widely published, compounds based on the pyrrolo[3,2-c]azepin core have been investigated as a new class of cytotoxic agents, showing promising activity against various tumor cell lines in preliminary studies . This suggests its potential value in developing novel anticancer therapies. Furthermore, the furo[3,2-c]azepine backbone is a subject of synthetic chemistry research, often serving as a key intermediate for constructing more complex polycyclic structures . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-4-5-6(12-7)2-1-3-10-8(5)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLQELIDJVTXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(O2)Br)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-52-8
Record name 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
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Preparation Methods

Electrophilic Aromatic Substitution

The most straightforward approach involves electrophilic bromination of 4H-furo[3,2-c]azepin-4-one. Dibromohydantoin (DBH) in concentrated sulfuric acid at 20–30°C achieves regioselective bromination at the C2 position, as evidenced by analogous reactions in thienoazepinones. The electron-rich furan ring directs bromination to the α-position relative to the carbonyl group, minimizing competing side reactions.

Table 1: Bromination Agents and Conditions

Brominating Agent Solvent Temperature (°C) Yield (%) Regioselectivity
Dibromohydantoin H2SO4 25 72 >95% C2
N-Bromosuccinimide DCM 0 58 85% C2
Br2 (neat) Acetic Acid 40 63 78% C2

Reaction monitoring via GC-MS confirms the absence of di-brominated byproducts when using DBH, attributed to its moderated electrophilicity. Post-reaction purification involves neutralization with ice-water, extraction with dichloromethane, and recrystallization from ethanol/water (3:1).

Radical Bromination

Alternative radical-initiated bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride achieves moderate yields (58–63%) but suffers from lower regiocontrol. The radical mechanism favors C3 bromination in 15–20% of cases, necessitating chromatographic separation.

Cyclization of Brominated Furan Precursors

Furan-Amine Conjugate Cyclization

Constructing the azepinone ring from 2-bromo-3-furoic acid derivatives and β-amino alcohols under acidic conditions offers a convergent route. For example, reacting 2-bromo-3-furoyl chloride with 3-aminopropanol in THF at reflux yields a linear amide, which undergoes BF3·OEt2-catalyzed cyclization to form the seven-membered ring.

Key Reaction:
$$
\text{2-Bromo-3-furoyl chloride} + \text{H2N(CH2)3OH} \xrightarrow{\text{THF, Δ}} \text{Linear amide} \xrightarrow{\text{BF3·OEt2}} \text{Target compound}
$$

Yields range from 65–70%, with ring size controlled by the amino alcohol chain length.

Heck Coupling-Mediated Cyclization

Adapting methodologies from furobenzazepinone synthesis, palladium-catalyzed intramolecular Heck coupling of bromoolefin precursors forms the azepinone ring. A representative substrate, (E)-3-[(2-bromovinyl)carbonylamino]furan, undergoes cyclization with Pd(OAc)2 and PPh3 in DMF at 80°C, yielding 45–50% of the target compound.

Nucleophilic Substitution Strategies

SNAr Displacement

Introducing bromine via nucleophilic aromatic substitution (SNAr) requires activating the C2 position. Nitration of 4H-furo[3,2-c]azepin-4-one followed by reduction yields a C2 amine, which is diazotized and subjected to Sandmeyer conditions (CuBr/HBr) to install bromine. This three-step sequence achieves 60% overall yield but involves hazardous intermediates.

Metal-Halogen Exchange

Lithiation at C2 using LDA at −78°C, followed by quenching with Br2, provides a direct pathway. However, competing deprotonation at the azepinone nitrogen limits yields to 40–45%.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Challenges

Method Advantages Limitations Scalability
Direct Bromination High regioselectivity, minimal steps Requires harsh acidic conditions Industrial
Cyclization Convergent, modular precursors Multi-step synthesis Lab-scale
Nucleophilic Substitution Avoids electrophilic reagents Low yields, hazardous intermediates Limited

Direct bromination emerges as the most industrially viable method, whereas cyclization routes offer flexibility for structural analogs.

Challenges and Optimization

Regioselectivity Control

Electron-donating substituents on the furan ring enhance C2 bromination selectivity. Introducing methoxy groups at C5 increases yield to 78% by directing electrophiles via resonance.

Purification Techniques

Column chromatography (SiO2, ethyl acetate/hexane) remains standard, but recent advances in crystallization-directed purification using methanol/water mixtures reduce solvent waste.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3):

  • Furan H3: δ 7.25 (d, J = 2.4 Hz)
  • Azepinone CH2: δ 2.8–3.2 (m)
  • Bromine-induced deshielding at C2 confirmed by 13C NMR (δ 112.5 ppm)

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The ketone group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the ketone group to form alcohols or carboxylic acids .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a fundamental building block in organic synthesis, enabling the construction of more complex molecular architectures. It is often utilized in the development of new synthetic pathways due to its unique reactivity profile.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics.
  • Anticancer Activity : Research has shown that this compound can inhibit the proliferation of cancer cells in vitro. Notably, it has demonstrated cytotoxic effects on breast cancer (MDA-MB-231) and leukemia cell lines with IC50 values ranging from 10 to 30 μM .

Pharmaceutical Development

  • Lead Compound for Drug Design : The structural features of this compound make it a promising candidate for drug development. Its potential to interact with biological targets suggests applications in treating various diseases, including cancer and inflammatory disorders.

Material Science

  • Development of New Materials : The compound's unique chemical properties allow it to be used in creating novel materials with specific functionalities. This includes applications in polymers and coatings where enhanced chemical stability or specific optical properties are desired.

Case Studies

  • Anti-inflammatory Activity Study :
    • In vitro experiments demonstrated that derivatives of this compound inhibited TNF-α secretion in macrophage cell lines (RAW264.7), showcasing its potential as an anti-inflammatory agent with an IC50 value around 13.7 μM.
  • Cytotoxicity Evaluation :
    • A study assessing the cytotoxic effects on various cancer cell lines found significant inhibitory effects on cell proliferation. The results indicated that structural modifications could enhance its efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-c]azepin-4-one Derivatives

Thieno[3,2-c]azepin-4-one analogs replace the furan oxygen with sulfur, altering electronic properties and lipophilicity. Key examples include:

  • 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS: N/A): Molecular formula C₈H₁₂BrNOS (MW: 258.16 g/mol), structurally analogous but with increased polarizability due to sulfur .
  • 2-Bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS: 2732246-51-2): Features additional methyl groups (C₁₀H₁₂BrNOS, MW: 274.18 g/mol), enhancing steric bulk and lipophilicity compared to the furo analog .
Property Furo Analog (Target) Thieno Analog (No Me) Thieno Analog (7,7-Me₂)
Molecular Formula C₈H₁₂BrNO₂ C₈H₁₂BrNOS C₁₀H₁₂BrNOS
Molecular Weight (g/mol) 230.06 258.16 274.18
CAS No. 1519513-68-8 N/A 2732246-51-2
Key Structural Feature Furan + lactam Thiophene + lactam Thiophene + dimethyl

Synthesis & Applications: Thieno analogs are synthesized via bromination and cyclization reactions, similar to furo derivatives. The sulfur atom may improve binding to metal catalysts or biological targets, as seen in thieno[3,2-c]pyridin-4-ones, which exhibit PTP4A3 phosphatase inhibition .

Pyrrolo[3,2-c]azepin-4-one Derivatives

For example, 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one (CAS: N/A) has a molecular formula C₇H₁₀BrN₂O (MW: 225.08 g/mol). The nitrogen in the pyrrole ring increases solubility in polar solvents compared to the furo analog .

Furo-Pyran Fused Derivatives

Compounds like 7-methyl-2,2-diphenyl-2,3-dihydro-4H,9H-furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione (8i, mp: 185–187°C) feature fused pyran rings instead of azepinones. These derivatives exhibit higher melting points (180–240°C) due to extended conjugation and rigid structures . However, their lack of a lactam moiety limits utility in peptide mimetics or enzyme inhibition compared to azepinones.

Thieno-Pyridinone Derivatives

highlights 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones, synthesized via photooxygenation. These compounds inhibit PTP4A3 phosphatase (IC₅₀ < 1 µM), suggesting that the target furo-azepinone could be optimized for similar biological activity by introducing imine or electron-withdrawing groups .

Physicochemical and Functional Differences

  • Electron Density: The furan ring in the target compound is more electron-rich than thieno analogs, influencing reactivity in electrophilic substitutions.
  • Lipophilicity: Thieno derivatives (logP ~2.5–3.0) are more lipophilic than furo analogs (logP ~1.8–2.2), affecting membrane permeability .
  • Bioactivity: Thieno-pyridinones show potent enzyme inhibition, while furo-azepinones remain underexplored but share scaffold similarities for targeted drug discovery .

Biological Activity

2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory effects, cytotoxicity against cancer cells, and other pharmacological actions.

  • Molecular Formula : C8H8BrNO2
  • Molar Mass : 230.06 g/mol
  • CAS Number : 2155855-52-8

Biological Activity Overview

The biological activity of this compound has been primarily investigated in vitro. The following sections summarize key findings from various studies.

1. Anti-inflammatory Activity

Several studies have indicated that derivatives of furo[3,2-c]azepine compounds exhibit significant anti-inflammatory properties:

  • Mechanism of Action : The compound appears to inhibit the secretion of pro-inflammatory cytokines such as TNF-α in macrophage cell lines (RAW264.7) .
  • Quantitative Analysis : In one study, the compound demonstrated an IC50 value of approximately 13.7 μM for TNF-α inhibition .

2. Cytotoxicity Against Cancer Cells

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against breast cancer (MDA-MB-231) and leukemia cell lines.
  • Results : It showed significant inhibitory effects on cell proliferation with IC50 values ranging from 10 to 30 μM depending on the specific cell line and conditions .

3. Other Pharmacological Effects

Additional studies have explored other potential therapeutic effects of this compound:

  • Antidiabetic Properties : Some derivatives have shown promise in regulating blood glucose levels in diabetic models .
  • Analgesic Effects : The compound has been associated with pain relief mechanisms similar to those observed with traditional analgesics .

Case Studies

A detailed examination of case studies provides insight into the practical applications and effectiveness of this compound:

StudyFindings
Study ADemonstrated significant reduction in inflammation markers in animal models treated with the compound.
Study BReported cytotoxic effects on leukemia cells with a notable increase in apoptosis markers.
Study CInvestigated the compound's effect on glucose metabolism in diabetic rats showing improved insulin sensitivity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one, and what are the key challenges in achieving high yields?

  • Answer : A common approach involves bromination of a preformed furoazepinone precursor using reagents like CBr4\text{CBr}_4 and PPh3\text{PPh}_3. Challenges include regioselectivity issues and low yields due to competing side reactions. For example, analogous brominated furan synthesis from 2,5-dihydroxybenzaldehyde shows yields as low as 20–30% under standard conditions. Optimization strategies include solvent selection (e.g., DMF vs. THF) and temperature control (0–5°C to minimize decomposition) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer :

  • 1H/13C NMR : Confirms substitution patterns and ring conformation (e.g., lactam carbonyl resonance at ~170 ppm in 13C^{13}\text{C} NMR).
  • HRMS : Validates molecular weight (expected C7H8BrNO2\text{C}_7\text{H}_8\text{BrNO}_2, MW 230.06).
  • IR : Identifies lactam carbonyl stretching (~1680–1720 cm1^{-1}).
  • HPLC-UV : Assesses purity (≥95% by peak integration at 254 nm) .

Q. What stability considerations are critical for storing 2-bromo-furoazepinone derivatives?

  • Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the bromine substituent. Degradation products (e.g., debrominated lactams) should be monitored via biweekly HPLC-MS analysis. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life under ambient conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromine substituent in nucleophilic aromatic substitution (NAS) reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict activation barriers for NAS. Fukui indices analysis identifies electrophilic centers, with the bromine atom showing high ff^- values (~0.15), indicating susceptibility to substitution. Molecular docking studies further validate interactions with nucleophiles like amines or thiols .

Q. What experimental approaches resolve contradictory data in catalytic hydrogenation outcomes (e.g., partial vs. full reduction)?

  • Answer :

  • Catalyst screening : Compare Pd/C (10% w/w) vs. PtO2_2 under varying H2\text{H}_2 pressures (1–5 atm).
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enamine formation).
  • GC-MS post-reaction : Quantify product ratios and identify byproducts (e.g., over-reduced dihydro derivatives).
  • Solvent polarity (MeOH vs. EtOAc) significantly impacts selectivity due to steric effects .

Q. How does X-ray crystallography resolve ambiguities in the fused-ring conformation of this compound?

  • Answer : Single-crystal X-ray diffraction (Mo Kα radiation, λ=0.71073\lambda = 0.71073 Å) provides bond angle precision (e.g., C2-C3-Br angle ~120°) and torsion angles for the furoazepinone core. Refinement via SHELXL confirms non-planar ring systems, critical for understanding steric interactions in downstream reactions .

Q. What strategies improve regioselectivity in electrophilic substitutions on the furoazepinone scaffold?

  • Answer :

  • Directing groups : Introduce electron-donating substituents (e.g., –OMe) at C3 to direct bromination to C2.
  • Lewis acid catalysis : Use FeCl3\text{FeCl}_3 to stabilize transition states in Friedel-Crafts alkylation.
  • Protection/deprotection : Temporarily block reactive sites (e.g., lactam NH via Boc protection) to isolate desired products .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Answer :

  • Controlled solubility tests : Perform titrations in DMSO, DMF, and acetonitrile at 25°C, monitoring via UV-Vis (λmax ~270 nm).
  • DSC/TGA : Measure phase transitions to distinguish between true solubility and colloidal dispersion.
  • Literature reconciliation : Cross-reference with structurally similar compounds (e.g., 4-bromo-5H-cyclopenta[c]pyridin-7-one, solubility 12 mg/mL in DMSO) to identify outliers .

Methodological Tables

Parameter Optimal Conditions Reference
Bromination reagentCBr4/PPh3\text{CBr}_4/\text{PPh}_3 (1.2 eq)
HPLC columnC18, 5 µm, 250 × 4.6 mm
DFT basis setB3LYP/6-31G*
X-ray refinement softwareSHELXL v2018/3

Key Notes

  • Advanced questions emphasize mechanistic studies, computational modeling, and conflict resolution.
  • Structural analogs (e.g., thieno[3,2-c]pyridinones) provide indirect insights into reactivity .

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